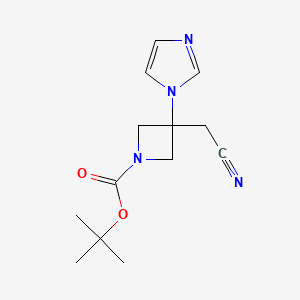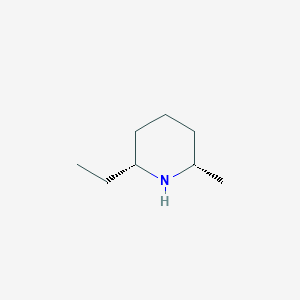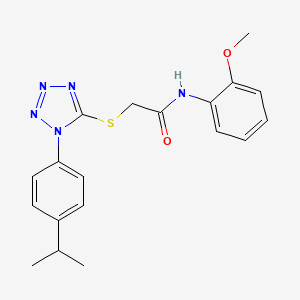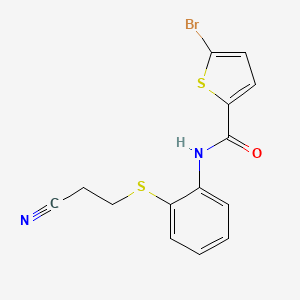![molecular formula C27H22N4O6S B2511483 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034568-88-0](/img/structure/B2511483.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22N4O6S and its molecular weight is 530.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including analogs structurally related to the compound , have demonstrated significant in vitro antitumor activity. These compounds have shown broad-spectrum antitumor effects, with some being more potent than the positive control, 5-fluorouracil (5-FU), in inhibiting cancer cell growth. Molecular docking studies have further elucidated their mechanisms of action, which include inhibition of EGFR-TK and B-RAF kinase, crucial pathways in cancer progression (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Compounds structurally similar to the one have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives have exhibited potent in vitro anti-microbial activity, with some compounds showing significant minimum inhibitory concentrations (MICs) against various pathogens (M. Mohamed et al., 2010).
Anti-inflammatory and Analgesic Activities
New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and tested for their analgesic and anti-inflammatory activities. Some of these derivatives have shown potent effects in animal models, suggesting their potential therapeutic applications in managing pain and inflammation (D. Dewangan et al., 2016).
Anticonvulsant Activity
Investigations into the anticonvulsant activities of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, a compound sharing a structural framework with the one , have been conducted. These studies aimed to assess their efficacy in models of pentylenetetrazole-induced seizures in mice. Although some compounds displayed a tendency toward activity, highlighting the importance of the NHCO cyclic fragment in anticonvulsant effects, the results necessitate further exploration (Wassim El Kayal et al., 2022).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6S/c1-33-21-9-5-7-18(24(21)34-2)25-29-23(37-30-25)14-38-27-28-19-8-4-3-6-17(19)26(32)31(27)13-16-10-11-20-22(12-16)36-15-35-20/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWUUDAHTBLYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)
![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)


![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)
![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)
